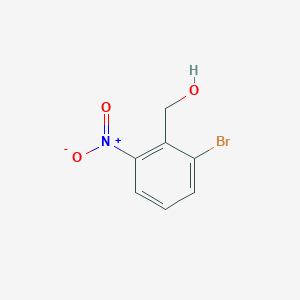

(2-Bromo-6-nitrophenyl)methanol

Description

Significance of Halogenated and Nitrated Arylmethanols in Chemical Research

Halogenated and nitrated arylmethanols are of significant interest to chemists. Halogens, such as bromine, can serve as a handle for further functionalization through cross-coupling reactions. researchgate.net The nitro group, a strong electron-withdrawing group, can influence the acidity of the benzylic proton and direct the regioselectivity of certain reactions. The presence of both a halogen and a nitro group on the same aromatic ring, as in (2-Bromo-6-nitrophenyl)methanol, creates a highly functionalized and versatile synthetic intermediate.

The physical and chemical stability of halogenated organic compounds contributes to their persistence and allows for their use in a variety of applications. nih.gov Brominated compounds, in particular, have a wide range of biological activities, and bromination can enhance the potency of bioactive agents. researchgate.net

Historical Context of Benzylic Alcohol Derivatives as Synthetic Intermediates

Benzylic alcohols and their derivatives have a long history as key intermediates in organic synthesis. Benzyl (B1604629) ethers, for example, are widely used as protecting groups for alcohols and other functional groups due to their stability under various reaction conditions and their ease of removal by hydrogenolysis. orgsyn.orgwikipedia.org The development of methods for the selective synthesis of benzylic alcohols has been an active area of research, with significant advancements made in recent years. acs.orgorganic-chemistry.org

Research Trajectory and Importance of this compound in Contemporary Organic Synthesis

This compound is a specialized reagent that has found its niche in modern organic synthesis. cymitquimica.com Its structure, featuring a bromo and a nitro group ortho to the methanol (B129727) moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures. The strategic placement of these functional groups allows for sequential and selective transformations, providing a powerful tool for the construction of intricate molecular frameworks.

Chemical and Physical Properties of this compound

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 861106-91-4 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C7H6BrNO3 | molbase.comambeed.com |

| Molecular Weight | 232.03 g/mol | sigmaaldrich.comsigmaaldrich.commolbase.com |

| Physical Form | Solid | sigmaaldrich.comgeno-chem.com |

| Boiling Point | 332.6°C at 760 mmHg | geno-chem.com |

| SMILES Code | OCC1=C(N+=O)C=CC=C1Br | ambeed.comgeno-chem.com |

| InChI Key | QLLXWADSIGOEQZ-UHFFFAOYSA-N | sigmaaldrich.comambeed.com |

Structure

3D Structure

Propriétés

IUPAC Name |

(2-bromo-6-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLXWADSIGOEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593831 | |

| Record name | (2-Bromo-6-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861106-91-4 | |

| Record name | (2-Bromo-6-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 6 Nitrophenyl Methanol

Retrosynthetic Analysis of the (2-Bromo-6-nitrophenyl)methanol Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.comyoutube.com It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." amazonaws.com For this compound, several disconnections can be proposed.

A primary disconnection involves the benzylic alcohol functionality. This C-C bond disconnection points to 2-bromo-6-nitrobenzaldehyde (B112248) or 2-bromo-6-nitrobenzoic acid as key precursors. These precursors can be transformed into the target alcohol via reduction. This is a common and reliable strategy known as functional group interconversion (FGI).

Further disconnections of the aromatic ring substituents are then considered. The positions of the bromo and nitro groups are critical. The nitro group is strongly deactivating and meta-directing, while the bromo group is deactivating but ortho-, para-directing. The hydroxymethyl group (or its precursor) is activating and ortho-, para-directing. This interplay of directing effects dictates the order of substitution. A logical approach suggests starting with a precursor where the existing groups direct the incoming substituents to the desired positions. For instance, starting with 2-nitrotoluene (B74249) allows for subsequent bromination, where the methyl and nitro groups would direct the bromine atom. The final step would be the conversion of the methyl group to the hydroxymethyl group.

Key Retrosynthetic Pathways:

Pathway A: this compound ⇨ 2-Bromo-6-nitrobenzaldehyde ⇨ 2-Bromo-6-nitrotoluene (B1266184) ⇨ 2-Nitrotoluene

Pathway B: this compound ⇨ 2-Bromo-6-nitrophenol (B84729) ⇨ 2-Nitrophenol (B165410)

Pathway C: this compound ⇨ 2-Bromo-6-nitroaniline ⇨ 2-Nitroaniline

These pathways provide a strategic roadmap for developing and optimizing the synthesis of the target molecule.

Development and Optimization of Novel Synthetic Pathways

Building upon the retrosynthetic framework, researchers focus on developing practical and efficient synthetic routes. This involves optimizing reaction conditions, exploring different reagents, and designing multi-step sequences from readily available materials.

Achieving the desired 1-bromo-2-(hydroxymethyl)-3-nitrobenzene substitution pattern requires precise control over electrophilic aromatic substitution reactions. mdpi.comnih.gov The directing effects of the substituents are paramount.

If one were to start with phenylmethanol, direct nitration would likely yield a mixture of ortho and para isomers, with the para isomer often predominating. Subsequent bromination would be further complicated by the directing effects of both the hydroxyl and nitro groups. A more controlled strategy involves introducing the groups in a specific order on a different precursor.

For example, the nitration of 2-bromotoluene (B146081) can be controlled to favor the formation of 2-bromo-6-nitrotoluene. The methyl group is ortho-, para-directing and activating, while the bromine is also ortho-, para-directing but deactivating. The nitration would likely occur at the positions ortho and para to the methyl group, and the position ortho to the bromine. The sterically less hindered position that is activated by the methyl group and not strongly deactivated by the bromine would be favored.

A common and effective method for synthesizing benzylic alcohols is the reduction of the corresponding carbonyl compounds. The synthesis of this compound can be efficiently achieved by reducing 2-bromo-6-nitrobenzaldehyde or 2-bromo-6-nitrobenzoic acid.

The aldehyde precursor can be prepared from the corresponding aromatic amine via reactions like the one described by Beech for converting an aromatic amine to an aldehyde. orgsyn.org The reduction of the aldehyde to the primary alcohol can be accomplished using mild reducing agents to avoid the reduction of the nitro group. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation. google.com The reduction of the carboxylic acid requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), or by converting the acid to an ester first, followed by reduction.

| Precursor | Reducing Agent | Typical Conditions | Product |

| 2-Bromo-6-nitrobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol (B129727), 0°C to room temp. | This compound |

| 2-Bromo-6-nitrobenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | THF, 0°C | This compound |

| 2-Bromo-6-nitrobenzoic acid | Borane-THF complex (BH₃·THF) | THF, reflux | This compound |

| 2-Bromo-6-nitrobenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | THF, 0°C to reflux | (2-Amino-6-bromophenyl)methanol |

Note: The use of strong hydrides like LiAlH₄ can also reduce the nitro group, so careful control of reaction conditions is essential.

Multi-step syntheses are often necessary for complex molecules to control regiochemistry. libretexts.org A plausible route to this compound can start from commercially available 2-nitrophenol.

Protection of the Phenolic Group: The hydroxyl group of 2-nitrophenol is first protected, for example, as a benzyl (B1604629) ether, to prevent it from interfering with subsequent reactions. A patent describes a similar protection of 2-bromo-6-nitrophenol using benzyl chloride and potassium carbonate in acetone. google.com

Bromination: The protected 2-nitrophenol is then subjected to electrophilic bromination. The ether and nitro groups will direct the incoming bromine atom.

Introduction of the Carbon Moiety: The phenolic ether can be converted to an aryl triflate, which can then undergo a palladium-catalyzed carbonylation or other cross-coupling reaction to introduce a one-carbon unit (e.g., an aldehyde or ester).

Reduction and Deprotection: The introduced carbonyl group is reduced to the alcohol, and the protecting group on the phenolic oxygen is removed.

An alternative route starts with 2-bromo-6-nitroaniline. chemicalbook.com The amino group can be converted to a diazonium salt, which is a versatile intermediate. A Sandmeyer-type reaction could be used to introduce a cyano group, which can then be hydrolyzed to a carboxylic acid and subsequently reduced to the alcohol.

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of this compound, several aspects can be considered:

Atom Economy: Designing routes that maximize the incorporation of atoms from the reactants into the final product. Reductions of aldehydes or ketones have high atom economy.

Solvent Choices: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol (B145695), water, or supercritical fluids. For instance, using ethanol as a solvent for sodium borohydride reductions.

Energy Efficiency: Utilizing catalytic methods that allow for lower reaction temperatures and pressures, thereby reducing energy consumption. researchgate.net

Use of Renewable Feedstocks: While challenging for this specific molecule, long-term strategies could involve sourcing aromatic precursors from biomass.

Biocatalysis: Exploring the use of enzymes (e.g., alcohol dehydrogenases) for the reduction of the aldehyde precursor. Biocatalytic reductions can offer high selectivity under mild, aqueous conditions.

Catalytic Approaches in the Synthesis of this compound and Related Compounds

Catalysis is a cornerstone of modern and green synthesis. mdpi.com In the context of synthesizing this compound, catalytic methods can be applied to several key transformations.

Catalytic Reduction: The reduction of the precursor aldehyde or ketone can be performed using catalytic hydrogenation. Catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with H₂ gas are effective. However, careful selection of the catalyst and conditions is crucial to prevent the simultaneous reduction of the nitro group.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are powerful tools for C-C bond formation. google.com While not directly forming the target molecule, they are invaluable for synthesizing complex precursors. For example, a Suzuki coupling could be used to attach a boronic acid derivative to the aromatic ring of a bromo-nitro precursor, building a more complex scaffold from which the hydroxymethyl group could be elaborated.

C-H Activation: Emerging strategies in C-H activation could potentially offer more direct routes. A hypothetical route could involve the direct, regioselective hydroxymethylation of a 1-bromo-3-nitrobenzene (B119269) precursor, guided by a directing group and a specific transition-metal catalyst. This would significantly shorten the synthetic sequence and improve atom economy.

By leveraging these advanced catalytic methods, the synthesis of this compound can be made more efficient, selective, and sustainable.

Transition Metal-Catalyzed Transformations for Aromatic Substitution

The synthesis of this compound can be approached through various transition metal-catalyzed reactions, which offer high efficiency and selectivity. A key strategy involves the late-stage introduction of the hydroxymethyl group onto a pre-functionalized aromatic ring. One such advanced method is the palladium-catalyzed hydroxymethylation of aryl halides.

This approach utilizes a suitable aryl halide, in this case, a derivative of 1,3-dibromo-2-nitrobenzene, and couples it with a hydroxymethyl equivalent. A notable example of this type of transformation is the Suzuki-Miyaura cross-coupling reaction using potassium acetoxymethyltrifluoroborate as the hydroxymethylating agent. organic-chemistry.org The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), in the presence of a suitable phosphine (B1218219) ligand. organic-chemistry.orgacs.org The ligand plays a crucial role in the catalytic cycle, influencing the reaction's efficiency and selectivity.

The reaction proceeds via an initial oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the product. A final hydrolysis step is required to convert the acetoxymethyl group to the desired methanol functionality.

While direct hydroxymethylation of 2-bromo-6-nitrotoluene is not extensively documented, analogous palladium-catalyzed reactions on similar substrates provide a strong basis for its feasibility. For instance, the direct hydroxymethylation of various aryl and heteroaryl halides has been successfully demonstrated, showcasing the versatility of this method. acs.org The reaction conditions are generally mild and tolerate a range of functional groups, which is crucial when dealing with a sensitive molecule like this compound, which contains both a bromo and a nitro group. acs.org

A hypothetical reaction scheme based on these established methodologies is presented below:

Table 1: Hypothetical Reaction Parameters for Palladium-Catalyzed Hydroxymethylation

| Parameter | Condition |

| Substrate | 1,3-Dibromo-2-nitrobenzene |

| Reagent | Potassium acetoxymethyltrifluoroborate |

| Catalyst | Pd(OAc)₂ or Pd(dba)₂ |

| Ligand | SPhos, RuPhos, or similar bulky phosphine ligands |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | Dioxane/Water or Toluene/Water |

| Temperature | 80-110 °C |

| Post-reaction | Acidic or basic hydrolysis |

It is important to note that the presence of the nitro group can influence the electronic properties of the aryl halide, potentially affecting the reaction kinetics and yield. Optimization of the catalyst system, including the choice of ligand and base, would be critical to achieve a successful transformation.

Organocatalysis in Functional Group Interconversions

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. In the context of synthesizing this compound, organocatalysis can be effectively employed for the reduction of the corresponding aldehyde, 2-bromo-6-nitrobenzaldehyde. This aldehyde is a logical precursor, which can be prepared from 2-bromo-6-nitrotoluene via oxidation.

The reduction of an aldehyde to an alcohol is a fundamental functional group interconversion. Organocatalytic transfer hydrogenation represents a prominent method for this purpose. This reaction typically utilizes a Hantzsch ester as the hydride source in the presence of a chiral or achiral organocatalyst. princeton.eduorganic-chemistry.org For the non-asymmetric reduction required here, a simple amine catalyst could be employed.

The mechanism involves the activation of the aldehyde by the organocatalyst, often through the formation of a reactive intermediate, which is then reduced by the Hantzsch ester. The catalyst is regenerated in the process, allowing for its use in catalytic amounts.

Table 2: Representative Conditions for Organocatalytic Transfer Hydrogenation of an Aryl Aldehyde

| Parameter | Condition |

| Substrate | 2-Bromo-6-nitrobenzaldehyde |

| Hydride Source | Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate) |

| Organocatalyst | Proline, a secondary amine, or a thiourea-based catalyst |

| Solvent | Toluene, Dichloromethane, or Chloroform |

| Temperature | Room temperature to 60 °C |

The chemoselective reduction of the aldehyde group in the presence of the nitro group is a key consideration. Many standard reducing agents would also reduce the nitro group. However, organocatalytic transfer hydrogenation with Hantzsch esters is known for its mildness and can often be performed with high chemoselectivity, leaving other reducible functional groups intact. organic-chemistry.org

Process Scale-Up Considerations and Challenges in this compound Production for Research Purposes

The transition from a laboratory-scale synthesis to a larger-scale production of this compound for research purposes presents several challenges that must be carefully addressed. These challenges encompass the choice of synthetic route, process safety, and product purification.

Synthetic Route Selection: For research-scale production (grams to kilograms), the chosen synthetic route should be robust, reproducible, and utilize readily available starting materials. A common route would likely involve the reduction of 2-bromo-6-nitrobenzaldehyde. The aldehyde itself can be synthesized from 2-bromo-6-nitrotoluene. sigmaaldrich.com

Starting Material Sourcing: The availability and cost of 2-bromo-6-nitrotoluene or 2-bromo-6-nitrobenzaldehyde in required quantities are primary considerations. biosynth.comsigmaaldrich.com

Process Safety: The presence of a nitro group in the molecule introduces potential thermal hazards. Nitro-aromatic compounds can be energetic and may decompose exothermically at elevated temperatures.

Thermal Stability Studies: Differential Scanning Calorimetry (DSC) and other thermal analysis techniques should be employed to determine the thermal stability of intermediates and the final product. This data is critical for defining safe operating temperature ranges.

Reagent and Solvent Selection: The choice of reagents and solvents must consider not only reactivity but also safety and environmental impact. For example, while some reductions can be performed with metal hydrides, these are often highly reactive and require careful handling on a larger scale. Catalytic hydrogenation, while effective, involves flammable hydrogen gas and requires specialized equipment. commonorganicchemistry.com

Table 3: Key Process Scale-Up Challenges and Mitigation Strategies

| Challenge | Potential Hazard/Issue | Mitigation Strategy |

| Exothermic Reactions | Runaway reaction, pressure build-up. | Slow reagent addition, efficient cooling, real-time temperature monitoring. |

| Handling of Energetic Materials | Decomposition of nitro-aromatic compounds. | Thorough thermal hazard assessment (DSC), operating at a safe temperature margin. |

| Impurity Profile | Formation of by-products that are difficult to remove. | Process optimization to minimize by-product formation, development of robust purification methods (e.g., crystallization). |

| Product Isolation and Purification | Difficulty in obtaining the desired purity on a larger scale. | Development of a scalable crystallization procedure, selection of appropriate solvents for washing and recrystallization. |

| Waste Management | Generation of hazardous waste streams. | Selection of greener solvents and reagents where possible, optimization of stoichiometry to reduce excess reagents. |

Purification: Crystallization is often the preferred method for purifying solid organic compounds on a larger scale. The development of a robust crystallization process is key to obtaining this compound with high purity.

Solvent Screening: A range of solvents and solvent mixtures should be screened to identify a system that provides good solubility at elevated temperatures and low solubility at room temperature or below, leading to high recovery of the pure product.

Control of Crystallization: Parameters such as cooling rate, agitation, and seeding can influence the crystal size and purity of the final product and need to be controlled.

The scale-up of chemical processes is a multidisciplinary endeavor that requires close collaboration between chemists and chemical engineers to ensure a safe, efficient, and reproducible manufacturing process. gdch.academyscientificupdate.com

Advanced Applications of 2 Bromo 6 Nitrophenyl Methanol in Complex Molecule Synthesis

Utilization as a Key Building Block in Pharmaceutical and Agrochemical Synthesis

The strategic placement of reactive sites on (2-Bromo-6-nitrophenyl)methanol makes it an important precursor in the construction of biologically active compounds. The interplay between the bromo and nitro groups, along with the reactivity of the benzylic alcohol, allows for the introduction of diverse functionalities and the formation of complex molecular architectures.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and agricultural chemistry, as these scaffolds are present in a vast array of bioactive molecules. This compound serves as a valuable starting material for the synthesis of various heterocyclic systems, particularly quinolines. The presence of a nitro group activates the aromatic ring, facilitating nucleophilic aromatic substitution of the bromine atom. nih.gov

One potential synthetic route involves the reduction of the nitro group to an amine, followed by cyclization reactions. For instance, reduction of the nitro group to form 2-amino-6-bromobenzyl alcohol, followed by reaction with an appropriate carbonyl compound, could lead to the formation of substituted quinoline derivatives. The bromine atom can then be used for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents. This versatility is crucial for creating libraries of compounds for biological screening.

The general reactivity of nitro-substituted bromoquinolines allows for the efficient production of derivatives with potential antiproliferative and apoptotic effects. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided search results, the chemical logic suggests its potential as a precursor to such bioactive quinoline scaffolds.

| Starting Material | Potential Heterocyclic Scaffold | Key Transformations | Potential Biological Activity |

| This compound | Substituted Quinolines | Nitro group reduction, cyclization, cross-coupling | Anticancer, Antimalarial |

| This compound | Benzimidazoles | Nitro group reduction, cyclization with carboxylic acids | Antiviral, Antifungal |

| This compound | Indoles | Cyclization via transition-metal catalysis | Various therapeutic applications |

Natural products and their analogues are a rich source of inspiration for drug discovery. The rigid framework and multiple functionalization points of this compound make it a suitable scaffold for the synthesis of complex natural product-like molecules. Although no specific examples of its direct use in the total synthesis of a natural product are readily available in the literature, its structure lends itself to the construction of core motifs found in various alkaloids and other biologically active compounds.

The bromo and nitro functionalities can be manipulated to introduce key structural features. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions to build larger carbon skeletons, while the nitro group can be reduced to an amine and then participate in amide bond formation or be used to construct nitrogen-containing heterocycles. The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or used as a handle for further derivatization. This array of possible transformations allows for the systematic build-up of molecular complexity, a key requirement in natural product synthesis.

Role in the Construction of Functional Materials and Advanced Polymer Architectures

The unique electronic and photochemical properties of the ortho-nitrobenzyl moiety have led to its incorporation into advanced materials. This compound, as a derivative of this class, holds potential for the development of novel functional polymers and supramolecular structures.

Ortho-nitrobenzyl alcohol derivatives are frequently used in polymer science to create photo-responsive materials. nih.govsemanticscholar.org The esterification or etherification of the benzylic alcohol of this compound with polymerizable groups, such as acrylates or methacrylates, would yield monomers that can be incorporated into polymer chains.

The resulting polymers would be expected to exhibit photosensitivity due to the ortho-nitrobenzyl group. Upon irradiation with UV light, the ortho-nitrobenzyl ester or ether linkage can be cleaved, leading to a change in the polymer's properties, such as solubility or wettability. nih.gov This photo-induced degradation can be exploited in applications like photoresists for microfabrication or in the development of smart coatings that change their surface properties on demand. nih.gov The presence of the bromine atom could also be used to further tune the electronic properties of the resulting polymer, potentially influencing its performance in optoelectronic devices. mdpi.com

| Potential Monomer | Polymerization Method | Stimulus for Response | Potential Application |

| (2-Bromo-6-nitrophenyl)methyl acrylate | Radical polymerization (e.g., ATRP, RAFT) | UV Light | Photoresists, Smart Coatings |

| (2-Bromo-6-nitrophenyl)methyl methacrylate | Radical polymerization | UV Light | Photodegradable hydrogels |

| Vinyl-(2-bromo-6-nitrophenyl)methanol ether | Cationic polymerization | UV Light | Functional polymer films |

Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components through non-covalent interactions. The functional groups present in this compound can participate in various intermolecular interactions that drive self-assembly.

The nitro group is a known electron-withdrawing group and can participate in charge-transfer interactions and hydrogen bonding. The bromine atom can engage in halogen bonding, a directional interaction that is increasingly being used in crystal engineering and the design of supramolecular materials. nih.gov The aromatic ring itself can participate in π-stacking interactions. The combination of these interactions could be harnessed to direct the self-assembly of this compound or its derivatives into well-defined supramolecular architectures, such as liquid crystals or molecular gels. While specific studies on the supramolecular behavior of this compound are not available, the principles of supramolecular chemistry suggest its potential in this area. nso-journal.org

Development of Photo-Cleavable and Photo-Releasable Protecting Groups or Linkers

The ortho-nitrobenzyl group is one of the most widely used photolabile protecting groups (PPGs) in organic synthesis and chemical biology. wikipedia.orgacs.org These groups can be attached to a functional group to mask its reactivity and then removed by irradiation with light, allowing for precise spatial and temporal control over chemical reactions.

This compound is a prime candidate for the development of novel photo-cleavable protecting groups or linkers. The core ortho-nitrobenzyl structure is responsible for the photocleavage reaction. Upon absorption of UV light, an intramolecular hydrogen abstraction by the excited nitro group occurs, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges and fragments to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct. wikipedia.orgnih.gov

The bromine atom at the 6-position could potentially modulate the photochemical properties of the protecting group, such as its absorption wavelength and quantum yield of cleavage. Substituents on the aromatic ring are known to influence these properties. wikipedia.org For instance, the introduction of a bromine atom could lead to a red-shift in the absorption maximum, allowing for cleavage with longer, less damaging wavelengths of light. This would be particularly advantageous for applications in biological systems. nih.gov

| Protected Functional Group | Linkage to (2-Bromo-6-nitrophenyl)methyl group | Expected Byproduct after Photocleavage | Potential Application |

| Carboxylic Acid | Ester | 2-Bromo-6-nitrosobenzaldehyde | Caged compounds, Drug delivery |

| Alcohol | Ether | 2-Bromo-6-nitrosobenzaldehyde | Controlled release systems |

| Amine | Carbamate | 2-Bromo-6-nitrosobenzaldehyde | Photolithography for surface patterning |

Emerging Research Directions and Future Perspectives for 2 Bromo 6 Nitrophenyl Methanol Research

Sustainable and Green Synthetic Routes: Biocatalysis and Flow Chemistry Applications

The chemical industry's increasing focus on sustainability is driving the exploration of greener synthetic methodologies. For the synthesis and derivatization of (2-Bromo-6-nitrophenyl)methanol, biocatalysis and flow chemistry represent two of the most promising frontiers.

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes, such as lipases and oxidoreductases, can operate under mild conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. For instance, immobilized enzymes like Candida antarctica lipase B (CALB) have been effectively used for the esterification of benzyl (B1604629) alcohol derivatives. ccspublishing.org.cn This biocatalytic approach could be adapted for the selective acylation of the hydroxymethyl group of this compound, yielding esters with high purity and avoiding complex protection-deprotection steps. Furthermore, research into the microbial production of substituted benzyl alcohols is gaining traction, which could eventually lead to biosynthetic pathways for compounds like this compound, starting from renewable feedstocks. nih.gov

Flow chemistry is another powerful tool for developing sustainable chemical processes. Conducting reactions in continuous-flow reactors offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling potentially hazardous reagents like nitro-aromatic compounds, and the potential for straightforward scaling-up. Current time information in Pasuruan, ID.acs.org The reduction of the nitro group in aromatic compounds, a key transformation for derivatization, has been successfully performed under continuous-flow conditions using various reducing agents. Current time information in Pasuruan, ID.nih.gov Applying this technology to this compound would allow for a safer and more efficient synthesis of its amino-substituted derivatives, which are valuable precursors for a range of other compounds. The integration of in-line purification and analysis in flow systems further contributes to a more streamlined and resource-efficient manufacturing process. acs.org

Integration of Photoredox Catalysis and Electrochemistry in Derivatization Strategies

Modern synthetic chemistry is increasingly leveraging the power of light and electricity to drive chemical transformations. Photoredox catalysis and electrochemistry offer unique and powerful strategies for the derivatization of this compound under mild conditions.

Photoredox catalysis , which utilizes visible light to initiate single-electron transfer processes, has emerged as a versatile tool for forging new chemical bonds. researchgate.net This methodology could be particularly useful for the derivatization of the benzylic alcohol moiety. For example, photoredox-catalyzed methods have been developed for the amidation of benzylic alcohols, providing a direct route to amides without the need for pre-activation of the alcohol. researchgate.net Furthermore, the C-H bonds at the benzylic position can be functionalized through photoredox-catalyzed hydrogen atom transfer (HAT) processes, enabling the introduction of various nucleophiles, such as azoles. scispace.com The presence of the bromo- and nitro-substituents on the aromatic ring of this compound can influence the electronic properties of the molecule, potentially modulating its reactivity in such photocatalytic transformations.

Electrochemistry provides another green and efficient avenue for chemical synthesis, using electrons as "traceless" reagents. acs.org The nitro group of this compound is an ideal handle for electrochemical reduction to an amino group, a transformation that has been demonstrated for a variety of nitroaromatic compounds. nih.gov This electrochemical reduction can be performed with high selectivity and avoids the use of stoichiometric metallic reducing agents. Additionally, the bromine atom on the aromatic ring could potentially participate in electrochemical cross-coupling reactions. Electrochemical methods for bromofunctionalization of organic molecules are also being actively explored, suggesting that the bromine atom could be a key site for further electrochemical derivatization. acs.org

Advanced Spectroscopic Probes and Imaging Agents Based on the Compound Framework

The development of molecular probes for sensing and imaging is a rapidly growing area of chemical biology and diagnostics. The unique electronic properties of the this compound framework make it an attractive scaffold for the design of advanced spectroscopic probes.

The nitroaromatic moiety is a well-established fluorescence quencher. ccspublishing.org.cnresearchgate.net This property can be exploited to design "turn-on" fluorescent probes. A fluorophore can be attached to the this compound core, with its fluorescence initially quenched by the nitro group through processes like photoinduced electron transfer (PET). ccspublishing.org.cn The selective reduction of the nitro group to an electron-donating amino group, for example by a specific enzyme like nitroreductase, would disrupt the quenching mechanism and lead to a significant increase in fluorescence intensity. researchgate.net This "off-on" switching mechanism is highly desirable for developing sensitive probes for detecting enzymatic activity or specific microenvironments, such as hypoxia in cancer cells. While the nitro group is a known quencher, some nitro-containing chromophores have been shown to exhibit fluorescence, and a deeper understanding of the structure-photophysics relationship could lead to the design of novel emissive materials. nih.gov

Applications in Chemo- and Biosensor Development

Building on the principles of fluorescence quenching, the this compound scaffold can be incorporated into various platforms for chemo- and biosensor development.

Optical sensors can be designed based on the fluorescence modulation described above. For instance, a probe derived from this compound could be used for the sensitive detection of nitroaromatic compounds, which are common environmental pollutants. mdpi.comnih.govmdpi.com The interaction of the probe with the analyte could lead to a measurable change in its fluorescence properties.

Electrochemical sensors represent another promising application. The nitro group of this compound is electrochemically active and can be readily reduced at an electrode surface. This electrochemical signature can be used for the direct detection of the compound or its derivatives. Modified electrodes, for example, using graphene-based nanocomposites, have shown high sensitivity for the detection of other nitrophenols. nih.govscispace.comrsc.orgmdpi.com A sensor based on the specific electrochemical reduction of this compound could be developed for environmental monitoring or process control.

Future Outlook on Therapeutic and Material Science Innovation Derived from this compound

The versatile chemical nature of this compound also points towards exciting long-term prospects in medicinal chemistry and material science.

In the realm of therapeutic innovation , nitroaromatic compounds have a long history in drug discovery, and their biological activities are diverse. nih.govnih.gov The presence of both a nitro group and a bromine atom in the this compound structure could lead to compounds with interesting pharmacological profiles. For example, the nitro group can be a key feature in prodrugs that are activated under hypoxic conditions, a characteristic of solid tumors. The bromo-substituent can enhance lipophilicity and potentially improve membrane permeability. nih.gov Further derivatization of the molecule could lead to new classes of antibacterial, anticancer, or anti-inflammatory agents.

In material science , the benzylic alcohol functionality is a useful handle for polymerization and incorporation into larger macromolecular structures. Polybenzyls, derived from the polymerization of benzyl alcohol, are known for their thermal stability and electrical properties. u-szeged.hu Furthermore, ortho-nitrobenzyl alcohol derivatives are widely used as photocleavable linkers in polymer and materials science. Upon irradiation with UV light, these linkers can be cleaved, allowing for the light-induced degradation of materials or the controlled release of encapsulated substances. Incorporating the this compound moiety into polymers could therefore lead to the development of novel photoresponsive materials, such as photodegradable hydrogels or thin films for patterning applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.